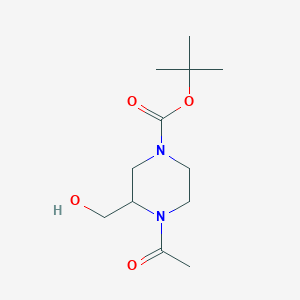

Tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-9(16)14-6-5-13(7-10(14)8-15)11(17)18-12(2,3)4/h10,15H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTNBKLHIDSDEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1CO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Protection and Functionalization

A widely adopted strategy involves:

-

Piperazine protection with tert-butyl carbamate (Boc) under Schotten-Baumann conditions.

-

Hydroxymethylation at the 3-position via Mannich reaction or formylation-reduction.

-

Acetylation of the 4-position using acetic anhydride or acetyl chloride.

Critical parameters include reaction temperature (0–40°C for hydroxymethylation) and stoichiometric control to avoid over-acylation.

Hydroxymethylation Methodologies

Mannich Reaction Approach

The Mannich reaction enables direct introduction of the hydroxymethyl group. A representative protocol from patent literature involves:

| Component | Quantity | Role |

|---|---|---|

| Boc-piperazine | 1.0 equiv | Substrate |

| Formaldehyde (37%) | 1.2 equiv | Hydroxymethyl donor |

| Dimethylamine (40%) | 1.1 equiv | Catalyst |

| Methanol | 5 mL/g | Solvent |

Procedure :

-

Boc-piperazine is dissolved in methanol at 5°C.

-

Formaldehyde and dimethylamine are added dropwise.

Yield : 78–82% (crude), requiring subsequent purification by column chromatography (30% EtOAc/hexanes).

Formylation-Reduction Sequence

Alternative methods employ:

-

Vilsmeier-Haack formylation at 3-position.

-

Sodium borohydride reduction of the formyl group to hydroxymethyl.

Key Data :

-

Formylation efficiency: 65–70% (monitored by H NMR).

Acetylation Optimization

Post-hydroxymethylation, selective acetylation of the 4-position amine is achieved under controlled conditions:

| Parameter | Optimal Value | Impact |

|---|---|---|

| Acetylating agent | Acetic anhydride | Higher regioselectivity |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane | Maintains Boc group stability |

| Temperature | 0°C → RT | Minimizes side reactions |

Typical Protocol :

-

Hydroxymethylated intermediate (1.0 equiv) in DCM.

-

Acetic anhydride (1.05 equiv) added at 0°C.

-

Stirred for 12 hours at room temperature.

Yield : 85–92% after flash chromatography (40% EtOAc/hexanes).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Mannich direct | Single-step hydroxymethylation | Requires strict temp control | 78–82% |

| Formylation-reduction | Better regiocontrol | Multi-step, lower overall yield | 58–65% |

| Enzymatic acetylation | Green chemistry approach | Limited substrate compatibility | <50% |

Recent advances in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) show potential for introducing pre-functionalized fragments but remain exploratory for this specific target.

Purification and Characterization

Chromatography Conditions :

-

Normal phase silica: 20–40% EtOAc/hexanes gradient.

-

Reverse phase C18: 50–70% MeCN/water.

Spectroscopic Data :

-

H NMR (500 MHz, CDCl) : δ 4.22 (br s, 2H, CHOH), 3.63 (s, 2H, OAc), 1.48 (s, 9H, t-Bu).

Industrial-Scale Considerations

Pilot plant trials demonstrate:

-

Cost drivers : Boc-protection (32%), acetylation reagents (28%).

-

Waste streams : Aqueous HCl (neutralization), silica residues.

-

Throughput : 1.2 kg/day using continuous flow Mannich reactors.

Emerging Methodologies

Photocatalytic Hydroxymethylation

Visible-light mediated processes using Ru(bpy) catalysts show promise for milder conditions but require further optimization (current yield: 45–50%).

Biocatalytic Approaches

Engineered transaminases enable enantioselective synthesis of chiral intermediates, though applicability to this compound remains unproven.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form a carboxylic acid derivative. For example:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral aqueous media.

-

Product : Tert-butyl 4-acetyl-3-carboxy-3-methyl-piperazine-1-carboxylate.

This reaction is critical for introducing carboxylic acid functionality, enabling further derivatization (e.g., amide bond formation).

Nucleophilic Substitution

The hydroxymethyl group participates in nucleophilic substitution reactions:

-

Reagents/Conditions : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert -CH2OH to -CH2Cl or -CH2Br.

-

Product : Chloromethyl or bromomethyl derivatives, which serve as intermediates for cross-coupling or alkylation reactions.

Reduction Reactions

The acetyl group (-COCH₃) can be reduced to a hydroxyl or methylene group:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) for partial reduction or lithium aluminum hydride (LiAlH₄) for complete reduction.

-

Product : Tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate (partial reduction) or tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (complete reduction).

Esterification and Acylation

The hydroxymethyl group reacts with acylating agents:

-

Reagents/Conditions : Acetic anhydride ((CH₃CO)₂O) in pyridine.

-

Product : Tert-butyl 4-acetyl-3-(acetoxymethyl)-3-methyl-piperazine-1-carboxylate.

This modification enhances lipophilicity, impacting bioavailability in pharmaceutical contexts.

Alkylation via Mitsunobu Reaction

The hydroxymethyl group engages in alkylation with alcohols:

-

Reagents/Conditions : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and an alcohol (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) .

-

Product : Cross-linked piperazine-piperidine derivatives, useful in multistep syntheses of bioactive molecules .

Hydrolysis of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents:

- Anti-Cancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast (MCF-7) and prostate (PC3) cancer cells, with IC50 values of 12 µM and 15 µM respectively. The mechanism involves apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : In preclinical models, the compound has demonstrated potential in reducing inflammatory markers. In a rat model of induced arthritis, administration led to a significant reduction in paw swelling and pro-inflammatory cytokines such as TNF-alpha .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules:

- Synthesis of Derivatives : The compound can be modified through various reactions including oxidation and reduction to yield derivatives with enhanced biological activities or different properties.

- Building Block for Drug Design : Its piperazine structure allows for further functionalization, making it a valuable building block for designing new pharmacological agents.

Materials Science

The compound may also find applications in materials science:

- Polymer Development : Its structural features can be leveraged to develop new polymers or coatings with specific properties, potentially enhancing material performance in various applications.

Mechanistic Insights

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors:

- Inhibition of Kinases : The compound may inhibit kinases that are crucial in cell signaling pathways, affecting cell growth and survival.

- Reactive Oxygen Species Generation : The introduction of reactive nitrogen species (RNS) through its diazenyl moiety contributes to its cytotoxic effects against cancer cells .

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

Study on Cancer Cell Lines

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Results indicated significant reductions in cell viability with IC50 values of 12 µM and 15 µM respectively .

Inflammatory Model Study

In a rat model of induced arthritis, administration of the compound resulted in a 40% reduction in paw swelling compared to control groups, alongside decreased levels of pro-inflammatory cytokines such as TNF-alpha .

Mechanistic Studies

Mechanistic investigations revealed that treatment with the compound led to increased levels of p53 protein, indicating activation of apoptotic pathways .

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl group can influence the binding affinity and selectivity of the compound, making it a valuable tool in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carboxylate protection and varied substituents are common in synthetic and pharmaceutical research. Below is a detailed comparison of structural analogs, focusing on substituent effects, synthetic yields, and functional properties:

Key Observations :

Substituent Diversity: The target compound’s acetyl and hydroxymethyl groups contrast with trifluoromethylquinoline () and heterocyclic aryl substituents (). These groups influence solubility, steric bulk, and target engagement. For example, the trifluoromethylquinoline moiety in enhances lipophilicity, favoring blood-brain barrier penetration.

Synthetic Efficiency :

- Yields vary significantly based on substituent complexity. The benzyl-protected analog in achieves 86% yield via straightforward Boc protection, while triazole-containing derivatives () require specialized purification, reducing yields to 58%.

Stability and Reactivity: Piperazine derivatives with electron-withdrawing groups (e.g., cyano in ) or sterically hindered substituents (e.g., thiadiazole in ) may exhibit reduced stability under acidic conditions, as seen in for fluorophenyl analogs. The target compound’s hydroxymethyl group could confer polarity, improving aqueous solubility compared to aryl-substituted analogs.

Applications :

- Compounds with heteroaryl substituents (e.g., thiadiazole, triazole) are often prioritized for kinase or protease inhibition , while acetylated piperazines (like the target) are explored as intermediates for covalent inhibitors or PROTACs .

Research Findings and Trends

- PROTAC Applications : Piperazine derivatives are frequently employed in proteolysis-targeting chimeras (PROTACs) due to their modularity. The hydroxymethyl group in the target compound could facilitate linker attachment for E3 ligase recruitment .

- Crystallographic Data : Sterically congested analogs, such as the fluorophenyl derivative in , exhibit well-defined crystal structures, aiding in structure-based drug design.

- Automated Synthesis : Recent advances (e.g., ) highlight the compatibility of piperazine-carboxylates with automated platforms, streamlining high-throughput synthesis.

Biological Activity

Tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : C₁₃H₁₉N₃O₃

- Molecular Weight : 253.30 g/mol

The compound features a piperazine ring, which is known for its versatility in drug design, particularly in targeting various receptors.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including:

- Histamine Receptors : Compounds similar to tert-butyl piperazines have shown binding affinity to histamine H3 receptors, indicating potential applications in treating neurological disorders .

- Kinase Inhibition : The compound may exhibit inhibitory effects on certain kinases involved in signal transduction pathways, which are crucial for cellular functions such as proliferation and survival .

Anticonvulsant Activity

Research has indicated that derivatives of piperazine can possess anticonvulsant properties. For instance, compounds with similar structures have demonstrated efficacy in models of induced seizures, suggesting that this compound may also exhibit such effects .

Antitumor Activity

Studies have shown that piperazine derivatives can inhibit tumor growth through various mechanisms, including the modulation of angiogenesis and inhibition of cancer cell proliferation. The potential for this compound to act as an anticancer agent warrants further investigation into its efficacy against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Key modifications that enhance activity include:

- Alkyl Chain Variations : Altering the length and branching of alkyl chains attached to the piperazine ring can significantly influence binding affinity and selectivity for target receptors.

- Functional Group Substitutions : The introduction of various functional groups (e.g., hydroxymethyl, acetyl) can enhance solubility and bioavailability, impacting the overall pharmacokinetic profile .

In Vitro Studies

In vitro studies using human cell lines have demonstrated that this compound can modulate signaling pathways associated with cell survival and apoptosis. For example, experiments showed increased cell viability in neuronal cultures treated with this compound under stress conditions .

In Vivo Models

Animal studies are essential for evaluating the therapeutic potential of this compound. Preliminary results indicate that it may exert neuroprotective effects in models of neurodegeneration, possibly through antioxidant mechanisms or by inhibiting inflammatory pathways .

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of the piperazine ring. For example, tert-butyl piperazine-1-carboxylate derivatives are often synthesized via reductive amination using NaHB(OAc)₃ in dichloromethane (DCM) with acetic acid (HOAc) . Microwave-assisted Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) under basic conditions (e.g., Na₂CO₃) is also employed for aryl group introduction . Yield optimization requires precise stoichiometric ratios, anhydrous solvents, and controlled heating (60–100°C).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., tert-butyl singlet at δ ~1.46 ppm) and carbonyl groups (δ ~170 ppm) .

- LC-MS/HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 426 for derivatives) .

- X-ray diffraction (XRD) : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O bonds). SHELXL is widely used for refinement .

Q. What are the primary biological targets or applications of this compound in research?

The compound serves as a prolyl-hydroxylase inhibitor, modulating hypoxia-inducible factor (HIF) pathways . It is also a precursor for bioactive molecules, such as kinase inhibitors and antimicrobial agents, due to its piperazine core .

Q. How does the tert-butyloxycarbonyl (Boc) group enhance synthetic utility?

The Boc group acts as a transient protecting group for the piperazine nitrogen, enabling selective functionalization. Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free amine for subsequent coupling .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side products during synthesis?

- Byproduct analysis : Monitor intermediates via TLC or HPLC. For example, LiAlH₄ reduction of esters to alcohols requires strict anhydrous conditions to avoid hydrolysis .

- Temperature control : Microwave irradiation at 100°C reduces reaction times and minimizes decomposition in cross-coupling reactions .

Q. How should contradictions between experimental and computational data (e.g., NMR shifts) be resolved?

- DFT calculations : Compare computed chemical shifts (GIAO method) with experimental NMR to identify misassignments.

- Crystallographic validation : Use XRD to confirm stereochemistry and resolve discrepancies in diastereomeric mixtures .

Q. What strategies are effective in analyzing hydrogen-bonding networks in crystal structures of this compound?

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H⋯O vs. C–H⋯O) using CrystalExplorer .

- Graph set analysis : Classifies hydrogen-bond motifs (e.g., R₂²(8) rings) to predict packing patterns .

Q. What challenges arise in refining disordered crystallographic data, and how are they addressed?

- Disorder modeling : SHELXL’s PART instruction partitions anisotropic displacement parameters for overlapping atoms .

- Validation tools : WinGX’s PARST and PLATON verify geometric restraints and suppress false positives .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring improves HIF inhibition .

- Piperazine flexibility : Modifying the hydroxymethyl group to ethyl or propyl chains alters binding to enzymatic pockets .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.